molecular formula C17H14O4 B13892630 7-Benzoyl-5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

7-Benzoyl-5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B13892630
M. Wt: 282.29 g/mol
InChI Key: KGBINDANYXTSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Types of Reactions

7-Benzoyl-5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzofuran ketones, while reduction reactions can produce benzofuran alcohols .

Scientific Research Applications

7-Benzoyl-5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Benzoyl-5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been reported to act as an analgesic agent with low gastric irritancy, suggesting its interaction with pain-related pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzoyl-5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as a lead compound for therapeutic development sets it apart from other benzofuran derivatives .

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

7-benzoyl-5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C17H14O4/c1-10-7-12-14(17(19)20)9-21-16(12)13(8-10)15(18)11-5-3-2-4-6-11/h2-8,14H,9H2,1H3,(H,19,20)

InChI Key

KGBINDANYXTSRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)C3=CC=CC=C3)OCC2C(=O)O

Origin of Product

United States

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